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Compound of Interest

Compound Name: Dimethylcarbamoy! chloride

Cat. No.: B156328

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylcarbamoyl chloride (DMCC) is a highly reactive chemical intermediate pivotal in the
synthesis of a variety of pharmaceutical compounds.[1] Its primary function is to introduce a
dimethylcarbamoyl group onto alcoholic or phenolic hydroxyl groups, forming stable carbamate
esters.[1][2] This carbamate moiety is a key structural feature in several active pharmaceutical
ingredients (APIs), contributing to their biological activity. This document provides detailed
application notes and experimental protocols for the use of DMCC in the synthesis of key
pharmaceuticals, with a focus on the cholinesterase inhibitors Rivastigmine and Neostigmine.

Chemical Properties of Dimethylcarbamoyl Chloride:
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Property Value

CAS Number 79-44-7

Molecular Formula Cs3HeCINO

Molecular Weight 107.54 g/mol

Appearance Clear, colorless to slightly yellow liquid
Boiling Point 167-168 °C

Density 1.168 g/mL at 25 °C

Safety Considerations:

Dimethylcarbamoyl chloride is highly toxic, corrosive, and a suspected carcinogen.[1][2] All
handling and experimental procedures must be conducted in a well-ventilated fume hood with
appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety
goggles, and a lab coat. Due to its reactivity with water, all reactions should be performed
under anhydrous conditions.[1]

Application in the Synthesis of Rivastigmine

Rivastigmine is a carbamate inhibitor of acetylcholinesterase used for the treatment of mild to
moderate dementia associated with Alzheimer's and Parkinson's diseases. The synthesis of
Rivastigmine involves the carbamoylation of (S)-3-(1-(dimethylamino)ethyl)phenol with a
suitable carbamoyl chloride. While the commercial synthesis often uses N-ethyl-N-
methylcarbamoyl chloride, the following protocols demonstrate the application of
dimethylcarbamoyl chloride and related derivatives.

Experimental Protocols for Rivastigmine Synthesis

Several synthetic routes have been reported for the carbamoylation step in Rivastigmine
synthesis. The choice of base, solvent, and catalyst can significantly impact the reaction yield
and purity.

Protocol 1: Synthesis of Rivastigmine Analogue using Pyridine and TBAB
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This protocol describes the synthesis of a Rivastigmine analogue (Impurity-A) using
dimethylcarbamic chloride.

e Reaction Scheme: (S)-3-(1-(dimethylamino) ethyl) phenol + Dimethylcarbamic chloride -
(S)-3-(1-(dimethylamino)ethyl)phenyl dimethylcarbamate

o Materials:

o

(S)-3-(1-(dimethylamino) ethyl) phenol

[¢]

Dimethylcarbamic chloride

Toluene

[e]

[e]

Pyridine

o

Tetrabutylammonium Bromide (TBAB)
e Procedure:

o To a solution of (S)-3-(1-(dimethylamino) ethyl) phenol (15.0 g, 90.8 mmol) in toluene (50
ml) at 25-30°C, add pyridine (5 ml) and TBAB (0.5 g, 1.55 mmol).

o Add dimethylcarbamic chloride (10.7 g, 99.5 mmol) at 25-30°C.

o Heat the reaction mixture to 110-115°C.

o Monitor the reaction progress by Thin Layer Chromatography (TLC).
o Once the reaction is complete, cool the reaction mass to 0-5°C.

o The product can be isolated and purified using standard techniques such as extraction
and column chromatography.[3]

Protocol 2: Synthesis of Racemic Rivastigmine using Sodium Hydroxide

This protocol details the synthesis of racemic Rivastigmine hydrochloride.
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e Reaction Scheme: (+/-)-3-<1-(Dimethylamino)ethyl>phenol + N-ethyl-N-methylcarbamoyl

chloride — Racemic Rivastigmine

o Materials:

[e]

[¢]

o

[e]

o

[¢]

(+/-)-3-<1-(Dimethylamino)ethyl>phenol (a-m-Hydroxyphenylethyldimethylamine)

N-ethyl-N-methylcarbamoyl chloride

Acetonitrile

Sodium hydroxide

Diethyl ether

Hydrochloric acid

e Procedure:

Suspend (+/-)-3-<1-(Dimethylamino)ethyl>phenol (50.0 g, 0.3 mol) in acetonitrile (250 ml).
Add N-ethyl-N-methylcarbamoyl chloride (58.3 g, 0.48 mol) to the suspension.

Cool the reaction solution to 0°C.

Add sodium hydroxide (14.4 g, 0.36 mol) to the cooled solution.

Allow the mixture to gradually warm to room temperature and stir for 24 hours.

Monitor the reaction completion by HPLC.

Filter the reaction mixture to remove salts and concentrate the filtrate.

Adjust the pH of the concentrate to 11 with water and NaOH solution, followed by
extraction with diethyl ether and concentration.

To the concentrate, add water and concentrated HCI. Stir at room temperature for one
hour and wash twice with ether.
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o Concentrate the aqueous layer and recrystallize from ethyl acetate to yield racemic
rivastigmine hydrochloride.[4]

Protocol 3: Zinc Chloride-Catalyzed Synthesis of a Rivastigmine Derivative
This protocol utilizes a Lewis acid catalyst for the carbamoylation reaction.

e Reaction Scheme: (S)-3-(1-(dimethylamino)ethyl)phenol + N,N-dimethyl carbamoyl chloride
- (S)-3-(1-(dimethylamino)ethyl)phenyl dimethylcarbamate

o Materials:
o (S)-3-(1-(dimethylamino)ethyl)phenol
o N,N-dimethyl carbamoyl chloride
o Zinc chloride (ZnCl2)
o Anhydrous toluene
» Procedure:

o Under a nitrogen atmosphere, add zinc chloride (1.24 g, 9.09 mmol) and N,N-dimethyl
carbamoyl chloride (1.95 g, 18.14 mmol) to anhydrous toluene (10 mL).

o Stir the mixture at room temperature for 10 minutes.

o Add (S)-3-(1-(dimethylamino)ethyl)phenol (3.0 g, 18.14 mmol) to the reaction mixture.

o Heat the reaction to reflux temperature (approximately 110°C) and maintain for 13 hours.
o Monitor the reaction completion by TLC.

o After completion, quench the reaction with water and separate the layers.

o The organic layer is then worked up to isolate the product, which can be purified by
column chromatography.[5]
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Application in the Synthesis of Neostigmine

Neostigmine is another crucial cholinesterase inhibitor used in the treatment of myasthenia

gravis and to reverse the effects of muscle relaxants after surgery. Its synthesis involves the

reaction of 3-dimethylaminophenol with dimethylcarbamoyl chloride.

Experimental Protocol for Neostigmine Synthesis
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This protocol describes the synthesis of Neostigmine precursor, 3-
((dimethylcarbamoyloxy)phenyl)dimethylamine, which is subsequently alkylated to form
Neostigmine salts.

e Reaction Scheme:
o 3-dimethylaminophenol + Sodium metal — Sodium 3-dimethylaminophenolate

o Sodium 3-dimethylaminophenolate + Dimethylcarbamoyl chloride - 3-
((dimethylcarbamoyloxy)phenyl)dimethylamine

o 3-((dimethylcarbamoyloxy)phenyl)dimethylamine + Alkylating agent — Neostigmine salt
o Materials:

o 3-dimethylaminophenol

o Sodium metal

o Anhydrous toluene

o Dimethylcarbamoyl chloride

o Sodium hydroxide solution

o Water

o Alkylating agent (e.g., dimethyl sulfate or iodomethane)

o Absolute diethyl ether
» Procedure:

o In areaction flask, prepare sodium 3-dimethylaminophenolate by reacting 3-
dimethylaminophenol (10.0 g, 0.073 mol) with a 2.0-2.5 molar excess of sodium metal in
boiling anhydrous toluene.

o After the formation of the phenolate, cool the reaction mixture to room temperature.
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[e]

Add a 1.5 molar excess of dimethylcarbamoyl chloride (11.8 g, 0.11 mol) dropwise to
the stirred solution.

o Continue stirring until the precipitate of sodium 3-dimethylaminophenolate disappears.
Monitor the reaction by TLC.

o After the reaction is complete, cool the mixture and filter to remove any residual sodium
metal.

o Wash the toluene filtrate with sodium hydroxide solution and then with water.
o Evaporate the solvent to obtain 3-((dimethylcarbamoyloxy)phenyl)dimethylamine.

o For the final step, dissolve the intermediate in absolute diethyl ether and treat with an
appropriate alkylating agent (e.g., dimethyl sulfate) and stir for 24 hours to yield the
Neostigmine salt.[6]

o : I hesi

Temperatur . .

Reactants Base Solvent °C) Time (h) Yield (%)
e o

3-
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Visualizations

Signaling Pathways and Experimental Workflows
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Caption: Experimental workflow for the synthesis of a Rivastigmine analogue.
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Caption: Reaction pathway for the synthesis of Neostigmine.

Conclusion

Dimethylcarbamoyl chloride is a versatile and effective reagent in pharmaceutical
manufacturing for the introduction of the dimethylcarbamate functional group. The successful
synthesis of key drugs like Rivastigmine and Neostigmine relies on carefully controlled reaction
conditions. The protocols and data presented herein provide a comprehensive guide for
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researchers and professionals in drug development, emphasizing the importance of optimizing
reaction parameters to achieve high yields and purity. The hazardous nature of DMCC
necessitates strict adherence to safety protocols throughout its handling and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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